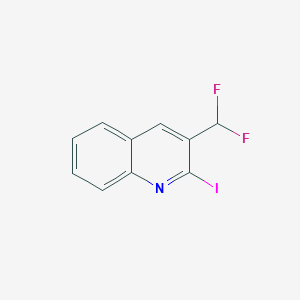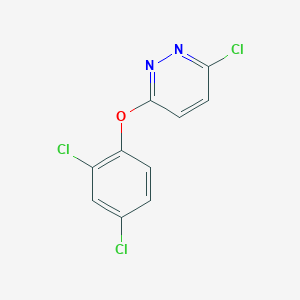
N-Acetyl-L-talosaminuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-talosaminuronic acid is a uronic acid and a component of pseudopeptidoglycan, a structural polymer found in the cell walls of certain types of Archaea . This compound plays a crucial role in the structural integrity and functionality of these microorganisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-talosaminuronic acid involves the epimerization and oxidation of UDP-N-acetyl-D-galactosamine to UDP-N-acetyl-L-talosaminuronic acid via UDP-N-acetyl-D-altrosaminuronic acid as an intermediate . This process requires specific reaction conditions to ensure the correct stereochemistry at various carbon positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar biochemical pathways as those used in laboratory settings. The production process would need to be optimized for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-talosaminuronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-Acetyl-L-talosaminuronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycopolymers.
Industry: Potential use in the development of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-talosaminuronic acid involves its incorporation into the pseudopeptidoglycan structure of Archaea cell walls. This compound interacts with other cell wall components to provide structural integrity and protection against environmental stressors . The molecular targets and pathways involved include glycosidic linkages and interactions with other polysaccharides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: A component of bacterial peptidoglycan, differing in its stereochemistry and linkage type.
N-Acetyl-muramic acid: Found in bacterial cell walls, with a different sugar backbone and functional groups.
Uniqueness
N-Acetyl-L-talosaminuronic acid is unique due to its presence in the cell walls of Archaea, its specific stereochemistry, and its role in forming pseudopeptidoglycan. Unlike bacterial peptidoglycan, which contains N-Acetyl-muramic acid, pseudopeptidoglycan contains this compound, highlighting the evolutionary divergence between these two domains of life .
Propriétés
Formule moléculaire |
C8H13NO7 |
|---|---|
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
5-acetamido-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO7/c1-2(10)9-3-4(11)5(12)6(7(13)14)16-8(3)15/h3-6,8,11-12,15H,1H3,(H,9,10)(H,13,14) |
Clé InChI |
KSOXQRPSZKLEOR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





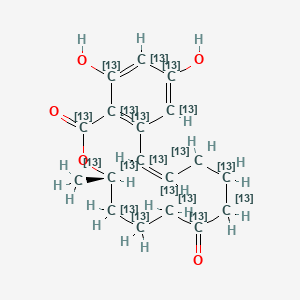
![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)
![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
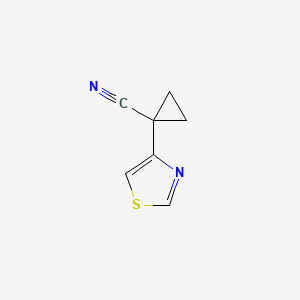
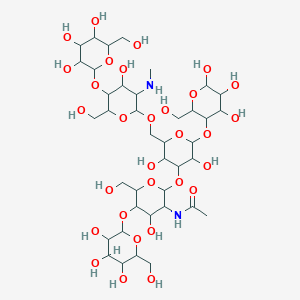
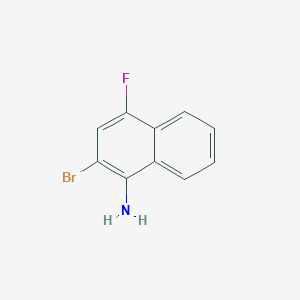
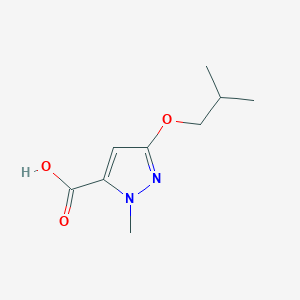
![4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B15089302.png)
